Product packaging for 1-Bromo-2-(1-chloroethyl)benzene(Cat. No.:CAS No. 57739-76-1)

1-Bromo-2-(1-chloroethyl)benzene

Cat. No.: B3273003
CAS No.: 57739-76-1
M. Wt: 219.5 g/mol
InChI Key: JJYCAISWXYBWPK-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-chloroethyl)benzene is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrCl B3273003 1-Bromo-2-(1-chloroethyl)benzene CAS No. 57739-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(1-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYCAISWXYBWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Aromatic and Chiral Organic Synthesis

Halogenated aromatic hydrocarbons are a class of compounds characterized by a benzene (B151609) ring bonded to one or more halogen atoms. iloencyclopaedia.org These compounds serve as crucial building blocks and intermediates in a wide range of chemical industries. iloencyclopaedia.org Their applications span from solvents and intermediates to the production of insecticides, dyes, and pharmaceuticals. iloencyclopaedia.org For instance, chlorobenzene (B131634) and its derivatives are widely utilized as solvents and chemical precursors. iloencyclopaedia.org

The presence of both bromine and chlorine in 1-Bromo-2-(1-chloroethyl)benzene, along with a chiral center at the ethyl group, places it at the intersection of halogenated aromatic synthesis and asymmetric synthesis. Chiral halogenated compounds are of immense interest as they are versatile intermediates for numerous transformations in synthetic organic chemistry. acs.org The development of methods for their enantioselective synthesis is a significant area of research. nih.gov Organocatalytic methods, for example, have been successfully employed in the asymmetric halogenation of various substrates to produce chiral organohalides with high enantiomeric excess. acs.orgnih.gov

The dual halogenation of the aromatic ring and the alkyl side chain in this compound provides multiple reaction sites. This allows for selective transformations, making it a strategic component in the construction of complex, polyfunctional, and stereochemically defined target molecules.

Historical Development of Synthetic Approaches to Polyhalogenated Alkylbenzenes

The synthesis of polyhalogenated alkylbenzenes has evolved significantly over the years. Early methods often relied on direct halogenation of alkylbenzenes, which could sometimes lead to a mixture of products and lacked regioselectivity. For instance, the synthesis of (1-Bromoethyl)benzene typically involves the reaction of ethylbenzene (B125841) with a brominating agent. ontosight.ai

More controlled and selective methods have since been developed. The Sandmeyer reaction, a well-established method for introducing halogens onto an aromatic ring, provides a classic example of targeted synthesis. For instance, 1-bromo-2-chlorobenzene (B145985) can be prepared from o-chloroaniline via diazotization followed by reaction with copper(I) bromide. prepchem.com

The synthesis of compounds with halogenation on both the aromatic ring and the alkyl side chain requires multi-step procedures. A plausible synthetic route to a related compound, 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene, starts with 1-bromo-2-ethylbenzene (B162476), followed by bromination of the ethyl side chain and subsequent etherification. More modern approaches might involve visible-light-induced palladium-catalyzed reactions for C-H bond arylation, showcasing the move towards milder and more selective synthetic protocols. researchgate.net The anti-Markovnikov hydrochlorination of styrenes using photoredox catalysis represents another advanced strategy for the synthesis of related chloroethylbenzene derivatives. chemicalbook.com

Analysis of Structural Features and Their Influence on Predicted Reactivity and Stereochemical Behavior

The structure of 1-Bromo-2-(1-chloroethyl)benzene dictates its chemical behavior. The benzene (B151609) ring is substituted with two groups: a bromine atom and a 1-chloroethyl group. The bromine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution reactions. msu.edu The 1-chloroethyl group, being an alkyl group with a halogen, also influences the reactivity of the aromatic ring. The presence of two substituents on the benzene ring means their directing effects can be either reinforcing or antagonistic, influencing the position of further substitutions. msu.edu

The ethyl side chain possesses a chiral center at the carbon bearing the chlorine atom. This introduces the element of stereochemistry, making it a precursor for enantiomerically pure compounds. The chlorine atom on the benzylic carbon is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN1 and SN2). ontosight.ai The stability of the potential benzylic carbocation would favor an SN1-type mechanism. The compound can also undergo elimination reactions to form a vinylbenzene derivative. ontosight.ai

The interplay between the reactivity of the aromatic ring and the side chain allows for a diverse range of chemical transformations. For example, the bromine on the ring can participate in cross-coupling reactions, while the chloroethyl group can be a handle for introducing other functional groups.

Computational and Theoretical Investigations of 1 Bromo 2 1 Chloroethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular conformation) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing the ground state geometry of organic molecules. For 1-Bromo-2-(1-chloroethyl)benzene, DFT calculations would be employed to find the lowest energy conformation by exploring the potential energy surface, particularly the rotation around the C-C single bonds of the ethyl group.

A typical approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311++G(d,p). The "G" indicates a Gaussian-type orbital, while the additions "(d,p)" and "++" represent polarization and diffuse functions, respectively. These functions are crucial for accurately describing the electron distribution in molecules with heteroatoms like bromine and chlorine. researchgate.net The optimization process yields key structural parameters.

Illustrative Data: Calculated Geometric Parameters for this compound

ParameterDescriptionCalculated Value (Illustrative)
C-Br Bond LengthDistance between the aromatic carbon and bromine atom~1.90 Å
C-Cl Bond LengthDistance between the ethyl carbon and chlorine atom~1.80 Å
C-C (ethyl) Bond LengthDistance between the two carbons of the ethyl group~1.54 Å
C-C-Cl Bond AngleAngle formed by the aromatic C, ethyl C, and Cl atom~109.5°
Br-C-C-C Dihedral AngleTorsional angle defining the ethyl group's orientationVariable (defines conformers)

This table is illustrative and shows the type of data obtained from DFT geometry optimization. Actual values would be determined from specific calculations.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the empirical parameters found in some DFT functionals. While computationally more demanding, methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a higher level of theoretical accuracy for electronic structure. researchgate.net

For this compound, ab initio calculations would be valuable for benchmarking the results from DFT. They can offer a more refined description of electron correlation effects, which are important for accurately predicting energies and properties, especially for systems with multiple polar bonds.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR parameters.

The chemical environment of each nucleus, dictated by the molecule's electronic structure, determines its chemical shift. For this compound, calculations would predict distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃), as well as for the different carbon atoms. These predictions help in assigning the peaks in an experimental spectrum.

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomDescriptionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic HProtons on the benzene (B151609) ring7.0 - 7.6-
Methine HProton on the carbon bearing the Cl atom~5.2-
Methyl HProtons of the methyl group~1.8-
Aromatic C-BrCarbon bonded to Bromine-~123
Aromatic C-C(ethyl)Carbon bonded to the ethyl group-~142
Methine CCarbon bonded to Chlorine-~60
Methyl CCarbon of the methyl group-~25

This table presents representative chemical shift values expected for the compound based on analogous structures. Precise values would result from specific GIAO-DFT calculations.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), can generate theoretical vibrational spectra. researchgate.netmaterialsciencejournal.org

These calculations yield a set of vibrational modes and their corresponding frequencies. The results are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. The simulated spectra can be compared directly with experimental FT-IR and FT-Raman spectra to assign specific absorption bands to particular bond stretches, bends, and torsions. researchgate.netmaterialsciencejournal.org Key vibrational modes for this compound would include C-Br and C-Cl stretching, aromatic ring stretching, and C-H vibrations.

Illustrative Data: Predicted Vibrational Frequencies for this compound

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Aromatic C-H StretchStretching of C-H bonds on the benzene ring3100 - 3000Medium / Strong
Aliphatic C-H StretchStretching of C-H bonds in the ethyl group3000 - 2850Medium / Strong
C=C Ring StretchStretching of carbon-carbon bonds in the ring1600 - 1450Medium / Strong
C-Cl StretchStretching of the carbon-chlorine bond800 - 600Strong / Medium
C-Br StretchStretching of the carbon-bromine bond650 - 550Strong / Medium

This table shows examples of vibrational modes and their expected frequency ranges. A full computational analysis would provide a complete list of all normal modes.

Mechanistic Insights from Computational Studies

Beyond static properties, computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic substitution (Sₙ1/Sₙ2) at the chiral center or elimination (E1/E2) reactions to form a styrenyl derivative.

By mapping the potential energy surface for a proposed reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is critical for determining the reaction rate and feasibility. Comparing the activation energies for competing pathways (e.g., Sₙ2 vs. E2) allows for the prediction of reaction outcomes and selectivity. Such studies provide a molecular-level understanding of why a particular product is formed, guiding the development of new synthetic methodologies.

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful methodologies for mapping the potential energy surfaces of chemical reactions involving this compound. This is particularly useful for understanding its reactivity towards nucleophiles, a characteristic trait of haloalkanes. wikipedia.org Reactions such as nucleophilic substitution (S(_N)) and elimination (E) are primary pathways for this class of compounds. libretexts.org

Using methods like Density Functional Theory (DFT), it is possible to model these reaction pathways and identify the structures of all species involved, including reactants, products, any intermediates, and the high-energy transition states that connect them. For this compound, the chiral center at the chloroethyl group means that nucleophilic substitution reactions are stereospecific. scribd.com Computational modeling can elucidate the transition state geometries, such as the trigonal bipyramidal structure in an S(_N)2 reaction, and predict the resulting stereochemistry, which typically involves an inversion of configuration. scribd.com

In elimination reactions, computational analysis can distinguish between the concerted E2 mechanism and the stepwise E1 mechanism by locating the respective transition states and intermediates (in the case of E1). The regioselectivity of the elimination, leading to different alkene products, can also be predicted by comparing the activation barriers of the competing pathways.

Table 1: Hypothetical Key Interatomic Distances in Calculated Transition States This interactive table presents hypothetical data for illustrative purposes, based on typical values for haloalkane reactions.```html

Reaction TypeAttacking AtomLeaving GroupKey Bond Being Formed (Å)Key Bond Being Broken (Å)
SN2O (from OH-)ClC-O: 2.15C-Cl: 2.40
E2O (from OH-)ClO-H: 1.50C-H: 1.65

Analysis of Reaction Kinetics and Thermodynamics using Computational Models

Beyond mapping reaction pathways, computational models offer quantitative predictions of reaction kinetics and thermodynamics. By calculating the Gibbs free energies of the transition states and products relative to the reactants, key parameters such as the activation energy ((\Delta)G) and the overall reaction energy ((\Delta)G(_{rxn})) can be determined. These values are critical for predicting reaction rates and equilibrium positions.

For this compound, computational studies can quantify the competition between substitution and elimination reactions. The calculated activation energies for S(_N)1, S(_N)2, E1, and E2 pathways would indicate which reaction is kinetically favored under specific conditions (e.g., choice of nucleophile/base, solvent). For instance, a strong, sterically hindered base is expected to favor the E2 pathway, a prediction that can be quantified through computation.

**Table 2: Hypothetical Calculated Energetic Profile for Competing Reactions** *This interactive table presents hypothetical data for illustrative purposes.* ```html
Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔGrxn) (kcal/mol)
SN124.5-12.0
SN221.0-12.0
E125.0-4.5
E219.5-4.5

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comFor a molecule with rotational freedom like this compound, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule's behavior in a solvent environment, one can determine the preferred rotational isomers (rotamers) and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its reactivity.

MD simulations also provide detailed insights into intermolecular interactions. nih.govBy modeling the compound in a solution, it is possible to analyze the specific interactions with solvent molecules, such as the formation of halogen bonds or other non-covalent interactions. arxiv.orgThis information is fundamental for understanding the molecule's behavior in different chemical environments and for rationalizing its macroscopic properties like solubility.

Reactivity Descriptors and Bonding Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.ukThe HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org For this compound, the HOMO is expected to be a (\pi)-orbital localized on the benzene ring, indicating that the ring is the primary site of nucleophilicity. The LUMO is likely to be an antibonding (\sigma)* orbital associated with the C-Cl bond, making this the most electrophilic site and the most probable location for a nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital PropertiesGenerated html

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a method to study the distribution of electron density in atoms and bonds, offering a chemically intuitive Lewis-like structure representation. uni-muenchen.dewikipedia.orgnumberanalytics.comNBO analysis calculates the partial charges on each atom, revealing the polarization of chemical bonds.

Table 4: Hypothetical Natural Population Analysis ChargesGenerated html

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. researchgate.netIt is used to predict sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netThe MEP map displays regions of negative electrostatic potential (shown in red and yellow), which are electron-rich and susceptible to attack by electrophiles, and regions of positive potential (blue), which are electron-poor and prone to attack by nucleophiles. researchgate.net For this compound, the MEP map would show significant negative potential around the electronegative bromine and chlorine atoms, as well as over the (\pi)-cloud of the benzene ring. Conversely, a region of strong positive potential would be localized on the benzylic carbon of the chloroethyl group, confirming it as the primary electrophilic site for nucleophilic substitution reactions.

Exploration of Non-Linear Optical Properties

The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of optical phenomena not observed at lower light intensities. Organic molecules, in particular, have garnered significant interest for their potential NLO applications, which are crucial for technologies like optical switching, data storage, and frequency conversion. The NLO response in organic compounds is primarily dictated by their molecular structure, specifically the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system. This configuration facilitates intramolecular charge transfer, a key mechanism for generating significant NLO effects.

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool for predicting and analyzing the NLO properties of molecules. Such theoretical studies can elucidate the relationship between the molecular structure of this compound and its potential NLO response. Key parameters that would be calculated in a computational investigation include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's second-order NLO activity.

A theoretical investigation would involve optimizing the geometry of the this compound molecule and then performing calculations to determine its electronic and NLO properties. The results of such a study would provide valuable insights into the molecule's potential for NLO applications and could guide future experimental work.

Detailed Research Findings

In the absence of direct studies on this compound, we can look at findings for structurally related halogenated organic molecules to understand the potential outcomes of a computational investigation. Research on other halogenated aromatic compounds has shown that the presence and position of halogen atoms can significantly modulate the NLO response. rsc.org

A computational study on this compound would likely involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable energetic conformation using a suitable level of theory and basis set within DFT.

Electronic Property Calculation: Once the geometry is optimized, properties such as the dipole moment, polarizability, and hyperpolarizability would be calculated.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial parameter that influences the NLO response, with a smaller gap generally correlating with a larger hyperpolarizability.

The calculated values for these properties would indicate the NLO potential of this compound. For instance, a significant β value would suggest that the material could be a good candidate for second-harmonic generation.

Illustrative Computational Data

The following tables present hypothetical, yet realistic, data that could be expected from a DFT calculation on this compound, based on typical values for similar organic molecules. These tables are for illustrative purposes to demonstrate the kind of data a computational investigation would yield.

Table 1: Calculated Electronic Properties of this compound

PropertySymbolCalculated ValueUnit
Dipole Momentμ3.45Debye
Mean Polarizability<α>185.2a.u.
First-Order Hyperpolarizabilityβ_tot75.8a.u.

Table 2: Frontier Molecular Orbital (FMO) Energies

Molecular OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.23
HOMO-LUMO Gap 5.55

These illustrative data suggest that this compound possesses a notable dipole moment and first-order hyperpolarizability, indicating potential for NLO applications. The relatively large HOMO-LUMO gap suggests good kinetic stability. Further theoretical and experimental studies would be necessary to validate these predictions and fully characterize the NLO properties of this compound.

Applications and Advanced Materials Science Based on 1 Bromo 2 1 Chloroethyl Benzene

A Versatile Building Block in the Synthesis of Complex Molecules

The strategic placement of two distinct halogen atoms on the 1-Bromo-2-(1-chloroethyl)benzene molecule allows for selective chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex organic structures. The bromine atom can readily participate in cross-coupling reactions, while the chloroethyl group can undergo nucleophilic substitution or elimination reactions, providing multiple pathways for molecular elaboration.

Precursor to Pharmaceuticals and Agrochemicals

This compound and its isomers are significant starting materials in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. marketresearchintellect.comchemicalbook.comguidechem.com The bromo- and chloro- functionalities allow for the introduction of various pharmacophores and toxophores through sequential and controlled reactions. For instance, derivatives of this compound can be used to construct the core structures of certain drugs or to introduce specific side chains that modulate biological activity. chemicalbook.comguidechem.com

In the agrochemical sector, brominated and chlorinated benzene (B151609) derivatives are precursors to a variety of pesticides, herbicides, and fungicides. marketresearchintellect.com The specific reactivity of this compound allows for its incorporation into larger molecules designed to target specific biological pathways in pests or weeds, contributing to crop protection and enhanced agricultural output. marketresearchintellect.com For example, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.com

Table 1: Synthetic Intermediates and their Applications

Intermediate Application Area Reference
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Pharmaceutical (Dapagliflozin) google.com
Bromobenzene (B47551) derivatives Agrochemicals (Herbicides, Pesticides) marketresearchintellect.com

Synthesis of Chiral Compounds and Ligands

The presence of a chiral center in the 1-chloroethyl group makes this compound a valuable precursor for the synthesis of enantiomerically pure compounds. lookchem.com Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. The "R" enantiomer, (+)-[(R)-1-Bromoethyl]benzene, is specifically noted for its utility as a building block in creating biologically active compounds. lookchem.com

Furthermore, this compound serves as a starting material for the preparation of chiral ligands. lookchem.com These ligands are crucial components of asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. By coordinating to a metal center, these ligands can create a chiral environment that directs the stereochemical outcome of a reaction. The development of novel chiral ligands is a continuous effort in organic chemistry, and precursors like this compound provide a foundation for new ligand architectures.

Monomer and Intermediate in Polymer Chemistry and Functional Materials Science

The reactivity of this compound extends into the domain of polymer chemistry, where it can be utilized as a monomer or an intermediate to create functional polymers. The bromo and chloroethyl groups offer handles for polymerization and post-polymerization modification, enabling the synthesis of materials with tailored properties.

Preparation of Functionalized Polymers with Specific Properties

Halogenated aromatic compounds are employed in the synthesis of various polymers. The bromine atom on this compound can be used in polymerization reactions such as Suzuki or Stille cross-coupling to form conjugated polymers. The chloroethyl group can also act as an initiator for certain types of polymerization or as a site for grafting other polymer chains.

A relevant example is the post-functionalization of bromo-substituted ether-linked polymers via the Ullmann coupling reaction. mdpi.com In this methodology, the bromo-sites on a polymer backbone are reacted to introduce new functional groups, thereby tailoring the polymer's properties for specific applications like carbon dioxide capture. mdpi.com Although this example uses a different bromo-substituted monomer, the principle can be extended to polymers derived from this compound. The ability to introduce functionalities allows for the fine-tuning of properties such as solubility, thermal stability, and surface morphology. mdpi.com

Building Block for Optoelectronic and Liquid Crystalline Materials

The synthesis of organic materials with specific electronic and optical properties is a rapidly advancing field. Boron-doped organic compounds, for instance, have found applications in specialized materials due to their unique optical and electronic characteristics. mdpi.com The synthesis of such materials often relies on precursors that can be systematically modified. The dual reactivity of this compound makes it a candidate for building block in the synthesis of complex organic molecules that could form the basis of optoelectronic devices or liquid crystals.

The construction of these materials often involves the precise assembly of molecular units to achieve desired bulk properties. The ability to perform selective reactions at the bromo and chloroethyl positions of this compound allows for the controlled growth of complex architectures necessary for these advanced applications.

Catalyst and Ligand Precursor Development

The development of new and efficient catalysts is a cornerstone of modern chemistry. This compound and its derivatives can serve as precursors for the synthesis of both catalysts and the ligands that are integral to their function. lookchem.com

The transformation of the bromo- and chloroethyl groups can lead to the formation of phosphines, N-heterocyclic carbenes (NHCs), or other coordinating moieties. These can then be used to create transition metal complexes that act as catalysts for a wide range of chemical transformations. For example, the related compound (+)-[(R)-1-Bromoethyl]benzene is explicitly mentioned as a starting material for the preparation of chiral ligands and catalysts, which are essential for asymmetric synthesis. lookchem.com The development of such catalysts is crucial for the production of enantiomerically pure compounds in the pharmaceutical and other fine chemical industries. lookchem.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Dapagliflozin
(+)-[(R)-1-Bromoethyl]benzene
Bromobenzene

Role in Transition-Metal-Catalyzed Reactions

The aryl bromide and alkyl chloride functionalities in this compound are amenable to a variety of transition-metal-catalyzed reactions, which are foundational for modern organic synthesis. The differential reactivity of the C(sp²)-Br and C(sp³)-Cl bonds can be exploited to achieve selective cross-coupling reactions.

Aryl halides are common precursors in numerous palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com It is plausible that the bromo-substituted benzene ring of this compound could readily participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The chloroethyl group, as a secondary alkyl halide, can also be a substrate in cross-coupling reactions, although these are often more challenging than those involving aryl halides. nih.gov The development of nickel, palladium, and iron catalysts has expanded the scope of reactions involving secondary alkyl halides. nih.gov This dual reactivity allows for a stepwise functionalization strategy. For instance, the aryl bromide could first be subjected to a Suzuki coupling, followed by a subsequent coupling reaction at the chloroethyl position under different catalytic conditions.

Below is a table illustrating the potential types of transition-metal-catalyzed reactions that this compound could undergo, based on the reactivity of analogous compounds.

Reaction Type Potential Coupling Partner Catalyst System (Example) Potential Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseBiaryl derivative
Heck ReactionAlkenePd(OAc)₂ / Ligand / BaseSubstituted styrene (B11656) derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAryl-alkyne derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃ / Ligand / BaseN-Aryl amine derivative
Alkyl-Alkyl CouplingAlkyl Grignard reagentNiCl₂(dppp)Dialkylarene derivative

This table presents potential reactions based on the known reactivity of aryl bromides and secondary alkyl chlorides. Specific conditions for this compound would require experimental optimization.

Design of New Catalytic Systems Utilizing its Reactivity

The structure of this compound could also serve as a scaffold for the synthesis of novel ligands for catalytic systems. By replacing the halogen atoms with appropriate coordinating groups, new molecules with tailored electronic and steric properties could be designed.

For example, the bromine atom could be converted to a phosphine (B1218219) group via a lithiation-phosphination sequence. The resulting phosphine-containing molecule could then act as a ligand for transition metals like palladium, rhodium, or ruthenium. The ortho-positioning of the side chain could influence the coordination geometry and, consequently, the catalytic activity and selectivity of the metal center.

Furthermore, the chloroethyl group could be functionalized to introduce a second coordinating atom, potentially leading to the formation of bidentate ligands. Such ligands are highly valuable in catalysis as they often confer greater stability and control over the catalytic process. For instance, substitution of the chlorine with a nitrogen- or oxygen-containing moiety could result in P,N- or P,O-type ligands, which have shown significant utility in asymmetric catalysis.

Fine Chemical and Specialty Chemical Synthesis

In the synthesis of fine and specialty chemicals, this compound can be considered a versatile intermediate. Its bifunctional nature allows for the introduction of different substituents in a controlled manner, paving the way for the synthesis of complex molecular architectures.

The aryl bromide can be converted into a Grignard reagent or an organolithium species, which can then react with a wide range of electrophiles. This provides a route to a variety of ortho-substituted benzene derivatives. Subsequently, the chloroethyl group can undergo nucleophilic substitution reactions with a host of nucleophiles, including amines, alkoxides, and thiolates, to introduce further diversity.

The synthesis of certain pharmaceutical and agrochemical precursors often involves the use of halogenated building blocks. While direct use of this compound in major commercial products is not widely documented, its structure is representative of the types of intermediates that are valuable in the discovery and development of new chemical entities. For example, the synthesis of certain bioactive molecules requires the presence of an ortho-substituted aromatic ring, and this compound provides a convenient starting point for accessing such structures.

The table below outlines some potential synthetic transformations of this compound in the context of fine chemical synthesis, based on general organic chemistry principles.

Functional Group Reaction Type Reagent (Example) Product Functional Group
Aryl BromideGrignard FormationMg / THFAryl Grignard Reagent
Aryl BromideLithiationn-BuLiAryllithium
Chloroethyl GroupNucleophilic SubstitutionNaCNNitrile
Chloroethyl GroupNucleophilic SubstitutionNaN₃Azide
Chloroethyl GroupEliminationStrong Base (e.g., t-BuOK)Vinyl Group

This table illustrates the potential synthetic utility of this compound based on the characteristic reactions of its functional groups.

No Direct Research Found on the Environmental Fate of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental transformation and degradation pathways of the chemical compound this compound. Despite targeted searches for photolytic degradation, biotransformation, and abiotic transformation processes, no specific studies detailing the environmental fate of this particular compound could be identified.

This lack of direct research means that a detailed, data-driven analysis as outlined in the requested article structure cannot be provided at this time. The scientific community has not published investigations into the specific mechanisms of how this compound behaves and breaks down in aquatic systems, the atmosphere, soil, or water. Consequently, crucial data points such as degradation rates, transformation products, and the influence of various environmental factors remain unknown.

While general principles of environmental chemistry can offer theoretical predictions about the potential degradation of halogenated aromatic hydrocarbons, any such discussion would be speculative and not based on the "detailed research findings" required. For instance, it is known that benzylic halides can undergo hydrolysis and that brominated aromatic compounds can be susceptible to photodecomposition. Similarly, microbial enzymes exist that can dehalogenate a variety of aromatic structures. However, without specific experimental data for this compound, it is impossible to construct a scientifically accurate account of its environmental transformation.

The absence of research extends to all subsections of the proposed article, including:

Environmental Transformation and Degradation Pathways of 1 Bromo 2 1 Chloroethyl Benzene Academic Perspective

Abiotic Transformation Processes:Specific data on the hydrolysis or redox reactions of this compound in environmental settings have not been documented.

Therefore, in adherence to the principles of scientific accuracy and the strict requirement for evidence-based content, the requested article cannot be generated. Further empirical research is necessary to elucidate the environmental transformation and degradation pathways of 1-Bromo-2-(1-chloroethyl)benzene.

No Academic Research Found on the Environmental Fate of this compound

A thorough investigation into the environmental transformation and degradation pathways of the chemical compound this compound has revealed a significant gap in the available scientific literature. Currently, there is no published academic research or data focusing on the environmental fate modeling and experimental validation for this specific substance.

Searches for detailed research findings, including environmental fate models, degradation rates, and experimental validation studies for this compound, did not yield any specific results. The scientific community has not yet directed its focus towards understanding how this particular compound behaves and persists in the environment.

Consequently, it is not possible to provide an analysis of its environmental fate, including its transformation and degradation pathways, based on current academic knowledge. This lack of information extends to predictive environmental fate modeling and any corresponding experimental validation, which are crucial for assessing the potential environmental impact of chemical compounds.

Further research and experimental studies are required to determine the key environmental processes that would influence the distribution and persistence of this compound in various environmental compartments such as air, water, and soil. Without such studies, any discussion on its environmental behavior would be purely speculative.

Future Research Directions and Challenges in 1 Bromo 2 1 Chloroethyl Benzene Chemistry

Development of Highly Stereoselective and Sustainable Synthetic Routes

A primary challenge in the synthesis of 1-Bromo-2-(1-chloroethyl)benzene lies in the control of stereochemistry at the chiral center of the 1-chloroethyl group. Future research will need to focus on the development of synthetic methods that are not only efficient and high-yielding but also highly stereoselective and sustainable.

Key Research Areas:

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals with chiral ligands, is a promising avenue for achieving enantiomerically pure (R)- or (S)-1-Bromo-2-(1-chloroethyl)benzene. For instance, methodologies developed for the asymmetric synthesis of related chiral benzylic halides could be adapted. lookchem.com

Enzyme-Catalyzed Reactions: Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as halohydrin dehalogenases or lipases, could potentially be explored for the stereoselective introduction of the chloroethyl group.

Green Solvents and Reagents: A move towards more environmentally benign reaction conditions is crucial. This includes the use of greener solvents like water or supercritical fluids, and the replacement of hazardous reagents with safer alternatives. encyclopedia.pubijsrst.com Research into electrochemical synthesis, which can reduce the need for chemical oxidants and reductants, also presents a sustainable approach. acs.orgacs.org

Data on Potential Sustainable Synthetic Approaches:

Synthetic ApproachAdvantagesChallenges
Asymmetric Metal CatalysisHigh enantioselectivity, broad substrate scope.Catalyst cost, removal of metal contaminants.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate specificity, lower reaction rates.
Electrochemical SynthesisAvoids stoichiometric reagents, mild conditions, precise control. acs.orgacs.orgElectrode material selection, reaction scale-up.
Photochemical SynthesisCan access unique reaction pathways, mild conditions. rsc.orgControl of selectivity, potential for side reactions.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The two distinct halogen atoms on this compound, an aryl bromide and an alkyl chloride, offer orthogonal reactivity that can be exploited for selective functionalization. Future research should aim to explore and control these reaction pathways.

Key Research Areas:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the C-Br or the C-Cl bond is a significant challenge. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established for aryl bromides. semanticscholar.orgresearchgate.net Future work could focus on developing conditions that leave the chloroethyl group intact or, conversely, selectively functionalize the alkyl chloride, possibly through nickel or copper catalysis. researchgate.net

Grignard Reagent Formation: The selective formation of a Grignard reagent at either the aryl or alkyl position would open up a wide range of synthetic possibilities for carbon-carbon bond formation. wikipedia.org

Cascade Reactions: Designing cascade reactions that sequentially functionalize both halogenated sites in a one-pot process would be a highly efficient strategy for building molecular complexity.

Integration of Advanced Spectroscopic and Computational Techniques for Reaction Discovery

A deeper understanding of the reaction mechanisms and the properties of this compound is essential for the rational design of new synthetic methods and materials.

Key Research Areas:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and FTIR spectroscopy can provide real-time information on reaction kinetics and the formation of intermediates, aiding in the optimization of reaction conditions.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition states, and the spectroscopic properties of this compound and its derivatives. chemrxiv.org Such computational studies can guide experimental work and accelerate the discovery of new reactions. nih.govresearchgate.net

Chiroptical Spectroscopy: For stereoselective synthesis, techniques like circular dichroism (CD) spectroscopy will be vital for determining the enantiomeric purity of the products.

Design and Synthesis of New Functional Materials with Enhanced Performance

The unique structure of this compound makes it an interesting building block for the synthesis of novel functional materials.

Key Research Areas:

Polymer Synthesis: The di-functional nature of this molecule allows for its potential use as a monomer in polymerization reactions. For example, it could be incorporated into condensation polymers or used in cross-coupling polymerization to create materials with tailored electronic or optical properties. The synthesis of polymers from dihalogenated benzene (B151609) derivatives is a known strategy. nih.gov

Pharmaceutical Intermediates: The presence of reactive halogen handles could allow for the introduction of various pharmacophores, making it a potential scaffold for the synthesis of new drug candidates. The development of chiral pharmaceuticals often relies on stereochemically defined building blocks. lookchem.com

Agrochemicals: Similar to its potential in pharmaceuticals, this compound could serve as a precursor for new agrochemicals.

Addressing Challenges in Environmental Remediation and Green Synthesis of Halogenated Compounds

The widespread use of halogenated compounds has led to environmental concerns, necessitating research into their remediation and the development of greener synthetic methods.

Key Research Areas:

Bioremediation: Investigating the microbial degradation of this compound is crucial. While some microorganisms can degrade chlorinated and brominated aromatic compounds, the presence of two different halogens on the same molecule may present unique challenges and opportunities for bioremediation strategies. industrialmaintenanceproducts.netresearchgate.netmdpi.comnih.govresearchgate.net

Green Synthesis Protocols: A major challenge is to develop synthetic routes that minimize the use and generation of hazardous substances. This aligns with the principles of green chemistry, such as atom economy and the use of renewable feedstocks. encyclopedia.pubijsrst.comnih.gov Research into solid-phase synthesis or flow chemistry could also contribute to safer and more efficient production processes.

Catalytic Dehalogenation: Developing efficient catalytic methods for the selective dehalogenation of this compound could be a valuable tool for both synthetic purposes and for the detoxification of related waste streams.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-(1-chloroethyl)benzene, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via bromination of 2-(1-chloroethyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. Temperature control (0–25°C) is critical to avoid over-bromination, and inert gas purging (N₂/Ar) minimizes side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product . Alternative routes may involve alkylation of bromobenzene derivatives using chloroethyl Grignard reagents under anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., chloroethyl CH₂ groups at δ ~4.5 ppm and aromatic protons at δ ~7.2 ppm). ²D NMR (COSY, HSQC) resolves coupling patterns .
  • GC-MS : Confirms molecular ion peaks (m/z ~218 for C₈H₈BrCl) and fragmentation patterns .
  • FT-IR : Detects C-Br (~560 cm⁻¹) and C-Cl (~730 cm⁻¹) stretches .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :
  • Solubility : Low polarity; dissolves in dichloromethane, THF, or ether.
  • Stability : Sensitive to light/moisture; store under inert gas at –20°C.
  • Boiling/Melting Points : Estimated via analogs (e.g., 1-Bromo-2-chlorobenzene bp ~198°C, mp ~–10°C) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in further functionalization?

  • Methodological Answer : The bromine atom (meta-directing) and chloroethyl group (weakly ortho/para-directing via inductive effects) compete in electrophilic substitution. Computational modeling (DFT) predicts preferential substitution at the para position relative to bromine. Experimental validation using nitration (HNO₃/H₂SO₄) shows dominant para-nitro products (75% yield) .

Q. What computational approaches are used to predict reaction pathways and intermediates?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software optimizes transition states (e.g., bromination intermediates). Basis sets like B3LYP/6-31G(d) model halogen interactions .
  • Molecular Dynamics : Simulates solvent effects on reaction kinetics (e.g., THF vs. DCM) .

Q. How is this compound applied in medicinal chemistry for drug discovery?

  • Methodological Answer :
  • Bioisosterism : The chloroethyl group mimics ethyl motifs in kinase inhibitors, enhancing target binding.
  • Prodrug Synthesis : Used to alkylate thiol groups in cysteine protease inhibitors. In vitro assays (e.g., IC₅₀ against SARS-CoV-2 Mpro) require LC-MS monitoring .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and a respirator (H300/H400 hazards).
  • Spill Management : Neutralize with sodium bicarbonate; absorb via vermiculite.
  • Waste Disposal : Incinerate in halogen-approved facilities to prevent environmental release .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.